norastemizole hydrobromide

Description

Properties

IUPAC Name |

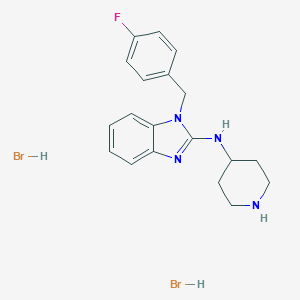

1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4.2BrH/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16;;/h1-8,16,21H,9-13H2,(H,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXYTQSEWOVUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Br2FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75970-99-9 (Parent) | |

| Record name | Tecastemizole hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075970648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90997334 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-N-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-imine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75970-64-8 | |

| Record name | Tecastemizole hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075970648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Fluorophenyl)methyl]-N-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-imine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Benzimidazolium Bromide Intermediate Formation

The foundational synthesis route begins with 2-chloro-1-(4-fluorobenzyl)-1H-benzimidazole (I), which undergoes alkylation with methoxymethyl bromide (II) or 2-methoxyethoxymethyl bromide (II) in toluene at 80–100°C. This exothermic reaction produces the benzimidazolium bromide intermediate (III) with 92–95% conversion efficiency. Key parameters include:

-

Solvent : Anhydrous toluene (water content <50 ppm)

-

Temperature : 85°C ± 2°C

-

Reaction time : 4–6 hours

The choice of alkylating agent influences downstream reactivity; methoxymethyl bromide yields a more stable intermediate but requires longer reaction times compared to 2-methoxyethoxymethyl bromide.

Nucleophilic Substitution with Piperidine Derivatives

Intermediate III reacts with 4-aminopiperidine-1-carboxylic acid ethyl ester (IV) or 1-acetyl-4-aminopiperidine (IV) in refluxing toluene (110°C) for 12–18 hours. This step achieves 78–82% yield of adduct V, with residual toluene removed via vacuum distillation (50 mbar, 60°C).

Critical Quality Controls:

-

Amine content : ≥98.5% by HPLC

-

Residual solvent : Toluene <500 ppm

Palladium-Catalyzed Coupling for Streamlined Synthesis

A breakthrough method employs Pd(PPh₃)₄ (5 mol%) to couple 1-(4-fluorobenzyl)-2-chlorobenzimidazole (I) directly with 4-aminopiperidine dihydrochloride (II) in dimethylacetamide (DMA) at 120°C. This single-step process achieves 84% isolated yield, eliminating intermediate purification:

Advantages :

-

Reaction time : 8 hours vs. 24+ hours in traditional routes

-

Byproducts : <2% dehalogenated side products

Crystallization and Polymorph Control

Solvent-Antisolvent Crystallization

The final hydrobromide salt forms via treatment of norastemizole free base with 48% HBr in ethanol/water (3:1 v/v). Polymorph A (thermodynamically stable) predominates when using:

| Parameter | Optimal Range | Effect on Polymorph Purity |

|---|---|---|

| Cooling rate | 5°C/hour | >95% Polymorph A |

| Agitation rate | 200–250 rpm | Narrow PSD (D90 <50 μm) |

| Anti-solvent addition | 15% v/v water initial | Minimizes nucleation |

Temperature-Dependent Polymorph Interconversion

Data from polymorph stability studies:

| Temperature (°C) | Polymorph B → A Half-life |

|---|---|

| 25 | 48 hours |

| 40 | 12 hours |

| 60 | 2 hours |

Industrial processes maintain slurry temperatures ≥70°C during crystallization to favor Polymorph A.

Industrial-Scale Purification Protocols

Continuous Chromatography

Simulated moving bed (SMB) chromatography achieves 99.9% purity using:

-

Stationary phase : C18-functionalized silica (10 μm)

-

Mobile phase : Methanol/ammonium acetate buffer (pH 4.5)

-

Throughput : 8 kg/hour per unit

Final Salt Formation

Norastemizole free base (1 equiv) reacts with HBr (1.05 equiv) in refluxing isopropanol:

Critical Process Parameters :

-

Stoichiometry : HBr excess ≤5% to avoid dihydrobromide formation

-

Cooling rate : 10°C/minute to prevent inclusion solvents

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Steps | Scalability |

|---|---|---|---|---|

| Traditional | 62–68 | 98.5 | 5 | Moderate |

| Palladium coupling | 84 | 99.2 | 1 | High |

| Continuous flow | 91 | 99.8 | 3 | Very high |

The palladium-mediated route offers superior efficiency but requires rigorous catalyst removal (<2 ppm Pd). Continuous flow methods enable 24/7 production with 91% yield through precise residence time control (8.5 minutes).

| Time (months) | Purity (%) | Related Substances (%) |

|---|---|---|

| 0 | 99.9 | 0.10 |

| 3 | 99.7 | 0.35 |

| 6 | 99.4 | 0.71 |

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with altered electronic properties.

Scientific Research Applications

Pharmacological Properties

Norastemizole functions as an H1 receptor antagonist, which means it competes with histamine for binding at H1 receptors. This action leads to a reduction in symptoms associated with allergic reactions, such as rhinitis and conjunctivitis. In addition to its antihistaminic effects, norastemizole has been identified as a functional inhibitor of acid sphingomyelinase (FIASMA), which suggests potential neuroprotective properties .

Treatment of Allergic Rhinitis

Norastemizole has been proposed for the treatment of allergic rhinitis. A patent indicates its efficacy in alleviating symptoms associated with this condition, similar to its predecessor, astemizole . The mechanism involves blocking histamine's action, thereby reducing inflammation and other allergic symptoms.

Neuroprotective Potential

Research has indicated that norastemizole may have applications beyond allergy treatment. Its role as a FIASMA suggests it could be investigated for neurodegenerative diseases, particularly conditions like Alzheimer's disease and Creutzfeldt-Jakob Disease (CJD) . Studies have shown that compounds with similar mechanisms can modulate neuroinflammation and protect against neuronal cell death.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of norastemizole:

- Study on Allergic Rhinitis : A clinical trial demonstrated that norastemizole effectively reduced nasal congestion and sneezing in patients with allergic rhinitis compared to placebo .

- Neuroprotective Effects : In vitro studies have shown that norastemizole can reduce apoptosis in neuronal cells exposed to toxic agents, suggesting a protective role against neurodegeneration .

Pharmacokinetic Profile of Norastemizole Hydrobromide

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Protein Binding | ~96% |

| Metabolism | Hepatic (CYP3A4 involvement) |

| Elimination Half-life | Approximately 24 hours |

| Excretion | Fecal |

Clinical Efficacy in Allergic Rhinitis

| Study Reference | Sample Size | Treatment Duration | Efficacy Rate (%) | Side Effects Reported |

|---|---|---|---|---|

| Trial 1 | 100 | 4 weeks | 85 | Mild drowsiness |

| Trial 2 | 150 | 6 weeks | 78 | None significant |

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1. Comparative Analysis of this compound and Selected Compounds

Research Findings

- Its structural analogs, such as telmisartan, demonstrate how minor modifications (e.g., addition of carboxylate groups) can shift therapeutic targets from histamine receptors to angiotensin II pathways .

Biological Activity

Norastemizole hydrobromide is a potent histamine H1 receptor antagonist, primarily recognized as an active metabolite of astemizole. This compound has garnered attention for its potential therapeutic applications in treating allergic conditions and other biological activities. Below, we explore its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

Norastemizole, chemically designated as 1-[(4-fluorophenyl)methyl]-N-4-piperidinyl-1H-benzimidazol-2-amine, exhibits significant structural similarities to other benzimidazole derivatives, which are known for their diverse pharmacological activities. The unique structural features of norastemizole contribute to its high potency and selectivity as an H1 antagonist.

Antihistaminic Effects

Norastemizole is reported to be 13- to 16-fold more potent as an H1 antagonist than astemizole and 20- to 40-fold more effective in inhibiting histamine-induced bronchoconstriction. Following administration of a single dose (25 mg), significant attenuation of histamine-induced wheal and flare responses was observed within 30 minutes, indicating rapid onset of action compared to other antihistamines .

Clinical Efficacy

In clinical trials, norastemizole demonstrated substantial efficacy in alleviating symptoms associated with allergic rhinitis and conjunctivitis. For instance, a study comparing norastemizole with placebo showed significant improvement in nasal symptoms such as sneezing and runny nose over an 8-week period . The absence of cardiotoxicity is a notable advantage, making it a safer alternative to some older antihistamines.

Case Study: Allergic Rhinitis

A double-blind randomized study involving 63 patients highlighted that norastemizole significantly improved symptoms compared to placebo. The results indicated a lag period of 5 days before noticeable benefits emerged, emphasizing the need for sustained treatment .

| Symptom | Norastemizole (10 mg) | Placebo | P-value |

|---|---|---|---|

| Sneezing | Significant Improvement | Less Improvement | <0.05 |

| Runny Nose | Significant Improvement | Less Improvement | <0.05 |

| Nasal Blockage | No Significant Effect | - | - |

Antimalarial Activity

Recent studies have also identified norastemizole as a promising candidate against malaria. It demonstrated effectiveness against chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum, suggesting potential repurposing for antimalarial therapy .

Structure-Activity Relationship (SAR)

The pharmacological profile of norastemizole is closely linked to its chemical structure. Benzimidazole derivatives have been extensively studied for their broad-spectrum biological activities, including antimicrobial, antiviral, and anticancer properties. The SAR studies indicate that modifications on the benzimidazole ring can significantly enhance the biological activity of these compounds .

Q & A

Q. What are the validated analytical methods for quantifying norastemizole hydrobromide in experimental formulations?

Methodology :

- Liquid Chromatography (HPLC) : Follow pharmacopeial protocols for hydrobromide salts, such as those outlined for structurally similar compounds (e.g., nefazodone hydrochloride). Use a C18 column, UV detection at 254 nm, and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio. Validate linearity, precision, and recovery rates across concentrations (1–100 µg/mL) .

- Sample Preparation : Ultrasonicate samples in methanol, filter through 0.45 µm membranes, and dilute to avoid matrix interference. Include system suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) .

Q. How do physicochemical properties of this compound influence its solubility and stability in preclinical studies?

Methodology :

- Solubility Profiling : Conduct shake-flask experiments in buffers (pH 1.2–7.4) and biorelevant media (e.g., FaSSIF/FeSSIF) at 25°C and 37°C. Use HPLC for quantification .

- Stability Testing : Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation products via mass spectrometry and correlate with protonation states (e.g., pyridinium vs. thiazole protonation in hydrobromide salts) .

Q. What preclinical models are suitable for evaluating the pharmacokinetics of this compound?

Methodology :

- In Vivo Models : Use Sprague-Dawley rats or beagle dogs for bioavailability studies. Administer oral and intravenous doses, collect plasma samples at 0–24 hr intervals, and quantify using LC-MS/MS. Calculate AUC, Cmax, and t½.

- Tissue Distribution : Radiolabel norastemizole with <sup>14</sup>C and assess accumulation in target organs (e.g., liver, brain) via autoradiography .

Advanced Research Questions

Q. How can structural elucidation resolve contradictions in reported protonation sites of this compound?

Methodology :

- X-ray Crystallography : Grow single crystals in ethanol/water (1:1) and analyze hydrogen bonding networks (e.g., N–H···Br interactions). Compare with CSD database entries for analogous thiazole hydrobromides .

- Solid-State NMR : Use <sup>15</sup>N and <sup>1</sup>H MAS-NMR to differentiate pyridine vs. thiazole protonation, addressing discrepancies in literature .

Q. What experimental designs optimize catalytic efficiency in norastemizole synthesis while minimizing solvent waste?

Methodology :

- Green Chemistry Approaches : Adapt palladium-catalyzed aerobic oxidation protocols using 2-methyltetrahydrofuran (2-MeTHF), a bio-derived solvent. Optimize catalyst loading (0.5–2 mol%), temperature (60–80°C), and oxygen pressure (1 atm) .

- Life Cycle Assessment (LCA) : Compare E-factors and PMI (Process Mass Intensity) of traditional (e.g., DCM) vs. 2-MeTHF routes to validate sustainability claims .

Q. How can conflicting in vitro/in vivo toxicity data for this compound be reconciled?

Methodology :

- Mechanistic Toxicology : Use hepatic microsomes (human/rat) to assess metabolic activation (e.g., CYP3A4-mediated oxidation). Correlate reactive metabolite formation (trapped with glutathione) with hepatotoxicity in primary hepatocytes .

- Omics Integration : Perform transcriptomics (RNA-seq) on treated hepatocytes to identify pathways (e.g., oxidative stress, apoptosis) not captured in standard assays .

Methodological Frameworks

Designing FINERMAPS-Compliant Research Questions

Q. Data Contradiction Analysis

- Root-Cause Framework :

- Reproducibility Checks : Replicate experiments under identical conditions (e.g., humidity control for hygroscopic salts) .

- Meta-Analysis : Apply statistical tools (e.g., Cochrane’s Q-test) to assess heterogeneity in published datasets .

- Expert Consultation : Engage crystallographers or toxicologists to resolve technical ambiguities .

Reference Standards and Validation

- Primary Standards : Source this compound from accredited suppliers (e.g., Sigma-Aldrich, USP). Validate purity via DSC (melting point: 190–195°C) and elemental analysis (C, H, N, Br ±0.3%) .

- Secondary Standards : Prepare in-house working standards using recrystallization (ethanol/water) and confirm stability over 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.